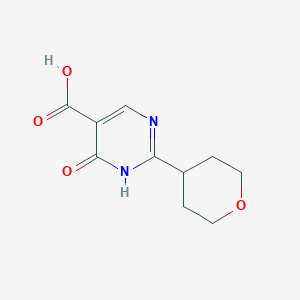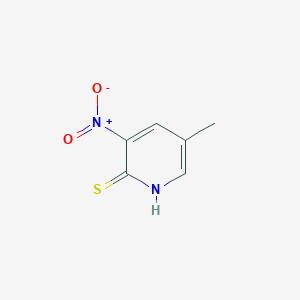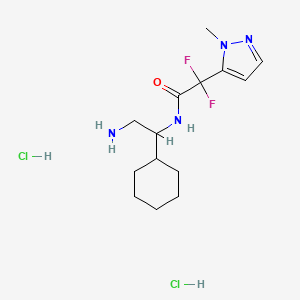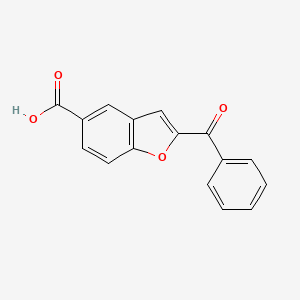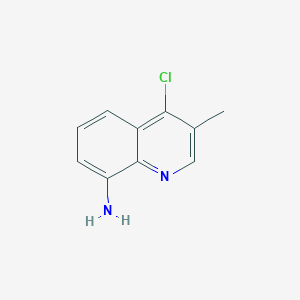
4-Chloro-3-methylquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylquinolin-8-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Antifungal Activities
A study conducted by Kumar et al. (2011) synthesized a new series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives, which were evaluated for their antidepressant activity using the Forced swim test in rats. Preliminary screenings revealed significant reductions in immobility time for some compounds, indicating potential antidepressant effects. These compounds were also tested for antifungal activity against various strains, showcasing their dual therapeutic potential (Kumar et al., 2011).
Anticancer Properties
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was discovered through SAR studies as a potent apoptosis inducer and an anticancer clinical candidate by Sirisoma et al. (2009). This compound demonstrated significant efficacy in human breast and mouse xenograft cancer models, with excellent blood-brain barrier penetration, highlighting its potential as an effective anticancer agent (Sirisoma et al., 2009).
Synthesis Methodologies
Tsai et al. (2008) investigated the amination of various 4-chloro-2-arylquinoline compounds with amide solvents, demonstrating the activity of amination by amide solvents and providing insights into synthetic methodologies for quinoline derivatives (Tsai et al., 2008).
Antimycotic Agents
Another study by Kumar et al. (2011) focused on the synthesis of secondary amines containing 2-chloroquinoline as the lipophilic domain, aimed at developing non-azoles antimycotic agents. Some of the synthesized compounds exhibited potential antifungal activity against various fungal strains, indicating their applicability as antimycotic agents (Kumar et al., 2011).
Mecanismo De Acción
Target of Action
It is known that quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes . This suggests that 4-Chloro-3-methylquinolin-8-amine may also interact with a variety of biological targets.
Mode of Action
It is known that quinoline-based compounds, which include this compound, can interact with their targets in a way that influences cellular processes . For instance, some quinoline compounds have been found to exhibit anticancer activity by interacting with the PI3K/AKT/mTOR pathway proteins .
Biochemical Pathways
Quinoline compounds have been associated with a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . Therefore, it is plausible that this compound may also affect similar pathways.
Pharmacokinetics
It is known that the adme properties of a compound can significantly impact its bioavailability . Therefore, further studies are needed to elucidate the ADME properties of this compound.
Result of Action
It is known that quinoline compounds can have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . Therefore, it is plausible that this compound may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interaction of this compound with its targets and its overall effectiveness.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-13-10-7(9(6)11)3-2-4-8(10)12/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAPHXGJFPCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190138-84-2 |
Source


|
| Record name | 4-chloro-3-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

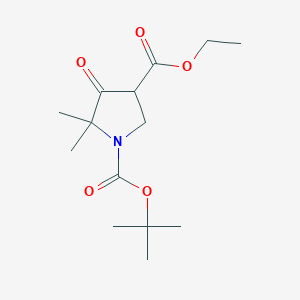
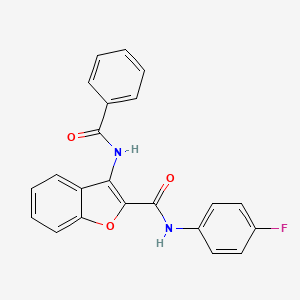


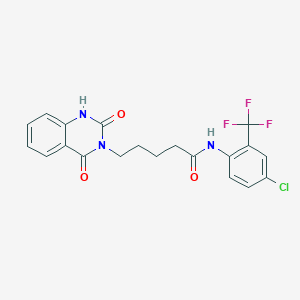


![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

